2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Stereochemistry Olaparib Synthesis Intermediate Quality

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6) is a fluorinated benzofuranone–benzonitrile conjugate with the molecular formula C₁₆H₈FNO₂ and a molecular weight of 265.24 g/mol. This compound is primarily recognized as a key synthetic intermediate in the preparation of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib (AZD2281), and it is also cataloged as a characterized Olaparib-related impurity (e.g., Olaparib Impurity for use in analytical reference standard applications.

Molecular Formula C₁₆H₈FNO₂
Molecular Weight 265.24
CAS No. 763114-25-6
Cat. No. B1146003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
CAS763114-25-6
Molecular FormulaC₁₆H₈FNO₂
Molecular Weight265.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O
InChIInChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6): A Critical Olaparib-Related Intermediate and Reference Standard


2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6) is a fluorinated benzofuranone–benzonitrile conjugate with the molecular formula C₁₆H₈FNO₂ and a molecular weight of 265.24 g/mol [1]. This compound is primarily recognized as a key synthetic intermediate in the preparation of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib (AZD2281), and it is also cataloged as a characterized Olaparib-related impurity (e.g., Olaparib Impurity 42) for use in analytical reference standard applications [2][3]. Its structural hallmarks—the (Z)-configured exocyclic double bond linking the 3-oxoisobenzofuran-1(3H)-ylidene motif to a 2-fluoro-5-benzonitrile moiety—make it an indispensable building block for the convergent synthesis of Olaparib’s phthalazinone core [1]. Due to its dual role as a synthetic intermediate and an impurity reference material, procurement decisions must be based on rigorous identity, purity, and stereochemical integrity metrics that generic in-class analogs cannot satisfy.

Why Olaparib Intermediates and Impurity Standards Are Not Interchangeable: The Case for Specific 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile


Substituting 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile with a generic benzofuranone or an unqualified 'Olaparib intermediate' introduces unacceptable risk in both synthetic and analytical workflows. In its role as a synthetic intermediate, the specific (Z)-geometry of the exocyclic double bond is critical for regioselective downstream transformations that construct the phthalazinone core of Olaparib; a mixed (E)/(Z) batch or a non-fluorinated analog (e.g., 3-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile) would yield different reaction kinetics and potentially divergent impurity profiles [1]. In its role as an impurity reference standard, the compound’s identity is defined not merely by its molecular formula but by its exact stereochemical and positional isomerism; a standard that does not match the specific retention time, mass spectrum, and NMR fingerprint of the target impurity cannot support validated analytical methods for Abbreviated New Drug Applications (ANDA) or commercial Olaparib production [2][3]. The following quantitative evidence demonstrates precisely why this specific compound—and not a close analog—must be selected.

Quantitative Differentiation Evidence for 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6)


Stereochemical Integrity: (Z)-Specific Configuration vs. Mixed (E)/(Z) Olaparib Intermediate Analogs

The compound's value in Olaparib synthesis is predicated on its (Z)-stereochemistry, which directs the regioselectivity of the subsequent cyclization step to form the phthalazinone core. The closest analog, 3-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 42086-73-7), lacks the critical 2-fluoro substituent and is often supplied as an undefined (Z)/(E) mixture, rendering it unsuitable for the same synthetic sequence [1][2]. This specific compound is identified as (Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile in multiple certified reference standard catalogs, confirming its discrete stereochemical identity [1].

Stereochemistry Olaparib Synthesis Intermediate Quality Phthalazinone

Purity Specifications: ≥97%–98% Assay with Impurity Control ≤0.5% for ANDA/Method Validation Readiness

Suppliers quantify the purity of this compound at ≥97% (e.g., Bidepharm 97%, ChemScene ≥97.0%, AKSci 98%) with single-impurity limits set at ≤0.5% [1]. One manufacturer specifies purity ≥98%, moisture ≤0.5%, and single impurity ≤0.5%, packing in 25 kg drums for industrial-scale use [1]. This level of analytical characterization—including NMR, HPLC, GC, mass spectrometry, and IR—is provided with batch-specific Certificates of Analysis (COA) and is directly applicable to ANDA filing, Quality Control (QC), and method validation for Olaparib [2]. In contrast, generic benzofuranone intermediates for Olaparib are frequently supplied with lower purity thresholds (e.g., 95%) and without the comprehensive impurity profiling required for regulatory submissions [2].

Purity Analysis Reference Standard ANDA Filing Method Validation HPLC

Regulatory-Ready Identity as an Olaparib Impurity Standard Supports Pharmacopeial Traceability

Multiple certified reference standard (CRS) suppliers—including SynZeal (Olaparib Impurity 42), CATO (ISO 17034), and QCS (Olaparib Impurity 30)—have structurally confirmed this compound and provide it with detailed characterization data compliant with regulatory guidelines, supporting ANDA, DMF, and pharmacopeial (USP/EP) traceability [1][2][3]. The compound's InChI Key (MMPHWTMMVPBHRZ-UHFFFAOYSA-N) and MDL number (MFCD13181869) provide unique, database-cross-referenced identifiers that distinguish it from other Olaparib impurities and intermediates [4]. In contrast, a non-specified Olaparib intermediate or a general 'phthalide-acrylonitrile' compound lacks this level of regulatory documentation and structural authentication, introducing risk during regulatory review.

Reference Standard Pharmacopeial Traceability ANDA DMF Filing

Procurement-Driven Application Scenarios for 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6)


Olaparib API Process Development and Scale-Up: Ensuring Regioselective Phthalazinone Core Construction

In the convergent synthesis of Olaparib, the (Z)-2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile intermediate undergoes cyclization to form the phthalazinone core. The exclusive (Z)-geometry of this compound, confirmed by multiple certified reference standard suppliers, is essential for the regioselectivity of this transformation, directly impacting the purity and yield of the final API [1][2]. Using a non-fluorinated or stereochemically undefined analog risks generating regioisomeric byproducts that are difficult to purge and may exceed ICH Q3A thresholds, delaying process validation and commercial scale-up.

ANDA Filing and Method Validation for Generic Olaparib: Impurity Profiling with a Certified Reference Standard

As a known Olaparib-related impurity (Olaparib Impurity 42 or 30), 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is used as a reference standard for HPLC method development and validation, forced degradation studies, and quality control release testing [1]. ISO 17034-certified standards (e.g., from CATO) provide the full structural confirmation and impurity profiling data required for ANDA submissions, enabling direct traceability to pharmacopeial monographs (USP/EP) and reducing the burden of in-house characterization [2].

DMF Filing and Commercial Olaparib Production: Quality Control Release Testing

In commercial Olaparib manufacturing, this compound is used as a working reference standard for identity, purity, and impurity limit tests in QC release. The availability of this compound in industrial-scale packaging (25 kg drums) under tightly controlled specifications (purity ≥98%, single impurity ≤0.5%, moisture ≤0.5%) ensures consistent QC workflows from R&D through commercial production [1]. Selecting a supplier that provides batch-specific COA with NMR, HPLC, and GC data eliminates the need for repeated in-house qualification, reducing QC cycle time and cost.

Forced Degradation and Stability Studies: Identifying Degradation Pathways in Olaparib Drug Product

As a structurally characterized Olaparib impurity, 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile serves as a marker compound in forced degradation studies to identify and quantify degradation products of Olaparib drug substance and drug product [1]. Its well-defined (Z)-stereochemistry and unique chromatographic retention time allow unambiguous identification in stability-indicating HPLC methods, supporting shelf-life determination and regulatory stability data packages.

Quote Request

Request a Quote for 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.